molecular formula C10H13N3O B1490403 6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098142-35-7

6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1490403
CAS No.: 2098142-35-7
M. Wt: 191.23 g/mol
InChI Key: TXFMRDWLISPTHN-UHFFFAOYSA-N
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Description

The compound “6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole” is a complex organic molecule that contains a tetrahydropyran ring and an imidazo[1,2-b]pyrazole moiety. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Imidazo[1,2-b]pyrazole is a bicyclic compound containing two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydropyran ring and the imidazo[1,2-b]pyrazole moiety in separate steps, followed by their coupling. Tetrahydropyran derivatives can be synthesized from alcohols and 3,4-dihydropyran . The synthesis of imidazo[1,2-b]pyrazole derivatives often involves the reaction of α-aminonitriles with α-haloketones .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydropyran ring and the imidazo[1,2-b]pyrazole moiety. The tetrahydropyran ring is a six-membered ring with one oxygen atom, and it exists in a chair conformation . The imidazo[1,2-b]pyrazole moiety is a bicyclic structure with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present and the reaction conditions. The tetrahydropyran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms of the ring. The imidazo[1,2-b]pyrazole moiety could potentially undergo reactions at the nitrogen atoms or at the carbon atoms of the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be predicted based on the functional groups present. For example, the presence of the tetrahydropyran ring and the imidazo[1,2-b]pyrazole moiety suggests that this compound might have some degree of polarity and could potentially form hydrogen bonds .

Scientific Research Applications

Synthesis and Chemical Properties

A general approach towards the synthesis of heterocycle-fused compounds including tetrahydro-4H-pyrazolo and tetrahydro-1H-benzo derivatives has been developed, showcasing methods to obtain fused heterocyclic compounds through regioselective strategies and direct cyclization, confirmed by NMR spectroscopy and HRMS investigation (Dzedulionytė et al., 2022). Innovative synthesis methods for aryl tethered imidazo pyrazin-ones through base-catalyzed ring transformation indicate the versatility of such structures in chemical synthesis (Pratap et al., 2007).

Functionalization and Applications

Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported, leading to the creation of push-pull dyes and an isostere of the indolyl drug pruvanserin, highlighting the compound's potential in enhancing solubility in aqueous media (Schwärzer et al., 2021). Furthermore, the synthesis and evaluation of pyrazole-imidazole-triazole hybrids have been explored for antimicrobial activity, demonstrating the compound's utility in creating new antimicrobial agents (Punia et al., 2021).

Antimicrobial and Antioxidant Activities

New derivatives of 1H-imidazo[1,2-b]pyrazole have been synthesized and evaluated for their antioxidant and antimicrobial activities, providing insights into the compound's potential for developing new treatments (Bassyouni et al., 2012). The discovery of imidazopyranotacrines as non-hepatotoxic, selective acetylcholinesterase inhibitors, and potent antioxidant agents suggests significant implications for Alzheimer's disease therapy (Boulebd et al., 2016).

Properties

IUPAC Name

6-(oxan-4-yl)-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-5-14-6-2-8(1)9-7-10-11-3-4-13(10)12-9/h3-4,7-8,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFMRDWLISPTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC3=NC=CN3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
Reactant of Route 3
6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole

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